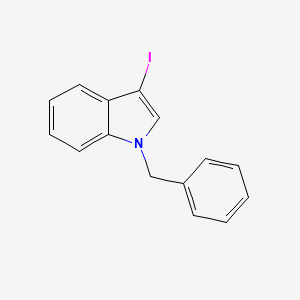

1-Benzyl-3-iodo-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12IN |

|---|---|

Molecular Weight |

333.17 g/mol |

IUPAC Name |

1-benzyl-3-iodoindole |

InChI |

InChI=1S/C15H12IN/c16-14-11-17(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,11H,10H2 |

InChI Key |

IGGVGGMBSJBYIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)I |

Origin of Product |

United States |

Contextualization of Functionalized Indole Chemistry

Significance of the Indole (B1671886) Scaffold in Contemporary Organic Synthesis

The indole moiety, a bicyclic aromatic heterocycle, is a cornerstone of organic and medicinal chemistry. irjmets.comsemanticscholar.orgderpharmachemica.com This structural motif is present in a vast array of natural products, pharmaceuticals, and agrochemicals, exhibiting a wide spectrum of biological activities. irjmets.comderpharmachemica.comnih.govrsc.org Its prevalence has driven the development of numerous synthetic methodologies aimed at both the construction and functionalization of the indole ring system. irjmets.comsemanticscholar.orgderpharmachemica.comresearchgate.net The electron-rich nature of the indole nucleus makes it amenable to various chemical transformations, particularly electrophilic substitution. irjmets.com

The Role of Halogenated Indoles as Synthetic Intermediates

Halogenated indoles are pivotal intermediates in organic synthesis, serving as versatile precursors for further molecular elaboration. The introduction of a halogen atom onto the indole scaffold provides a reactive handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgresearchgate.net This strategy is crucial for the synthesis of complex, highly substituted indole derivatives that are often inaccessible through direct functionalization methods. researchgate.netmdpi.com The position of the halogen atom dictates its reactivity and the types of transformations it can undergo. For instance, 3-haloindoles are particularly useful for introducing substituents at the C3 position, a common site for modification in many biologically active indole-containing compounds. researchgate.net

Strategic Importance of N-Substituted Indoles in Directed Functionalization

The substitution at the nitrogen atom of the indole ring plays a crucial role in directing the regioselectivity of subsequent functionalization reactions. beilstein-journals.org The choice of the N-substituent can influence the electronic properties of the indole ring and can also act as a directing group to guide metal catalysts to a specific position. beilstein-journals.orgchim.it For example, the use of a benzyl (B1604629) group, as in 1-Benzyl-3-iodo-1H-indole, not only protects the indole nitrogen from unwanted side reactions but can also influence the reactivity at other positions of the indole core. This strategic use of N-substituents is a powerful tool for achieving site-selective modifications of the indole scaffold. msu.edunsf.gov

Overview of Indole Functionalization Methodologies

A wide range of methodologies has been developed for the functionalization of indoles. irjmets.comresearchgate.net Traditional methods often rely on the inherent nucleophilicity of the indole ring in electrophilic substitution reactions, which typically occur at the C3 position. irjmets.comchim.it More modern approaches include transition metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and multicomponent reactions. rsc.orgresearchgate.netchim.it These advanced techniques offer greater control over regioselectivity and allow for the introduction of a diverse array of functional groups at various positions of the indole nucleus, including the less reactive C2, C4, C5, C6, and C7 positions. chim.itrsc.org

Synthesis and Characterization of 1 Benzyl 3 Iodo 1h Indole

The synthesis of 1-Benzyl-3-iodo-1H-indole typically involves a two-step process starting from a suitable indole (B1671886) precursor. The first step is the N-benzylation of the indole, followed by iodination at the C3 position.

A common synthetic route involves the reaction of 1H-indole-2-carbonitrile with potassium hydroxide (B78521) and then iodine in dimethylformamide (DMF) to yield 3-iodo-1H-indole-2-carbonitrile. Subsequent reaction with benzyl (B1604629) bromide in the presence of a base like sodium hydride in DMF affords this compound-2-carbonitrile. nih.govresearchgate.net While this provides the core structure, the specific compound this compound can be synthesized through variations of this method, likely starting from 1-benzyl-1H-indole.

For this compound-2-carbonitrile, the following has been reported: mdpi.com

Appearance: White solid mdpi.com

Melting Point: 144–146 °C mdpi.com

¹H NMR (300 MHz, CDCl₃): δ = 7.50 (dt, J = 8.1 Hz, 1.0 Hz, 1H, Ar-H), 7.41–7.38 (m, 1H, Ar-H), 7.37–7.27 (m, 5H, Ar-H), 7.18 (dd, J = 7.5 Hz, J = 2.0 Hz, 2H, Ar-H), 5.51 (s, 2H, CH₂) ppm. mdpi.com

¹³C NMR (75 MHz, CDCl₃): δ = 137.4 (Cquat), 135.6 (Cquat), 129.8 (Cquat), 129.2 (2Ar-CH), 128.5 (Ar-CH), 127.2 (Ar-CH), 127.0 (2Ar-CH), 123.2 (Ar-CH), 122.6 (Ar-CH), 115.4 (Cquat), 113.4 (Cquat), 111.1 (Ar-CH), 70.6 (Cquat), 50.1 (CH₂) ppm. mdpi.com

High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₆H₁₂IN₂ (M+H)⁺ 359.00397; found 359.00293. mdpi.com

Reactivity and Derivatization of 1 Benzyl 3 Iodo 1h Indole

Reactions at the C3-Iodo Position: Palladium-Catalyzed Cross-Coupling Strategies

The carbon-iodine bond at the C3 position of 1-benzyl-3-iodo-1H-indole is a prime site for functionalization through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of substituted indole (B1671886) derivatives. nih.govmdpi.comresearchgate.netdoaj.orgnih.gov

Sonogashira Coupling: Alkynylation of this compound

The Sonogashira coupling reaction provides an efficient method for the alkynylation of this compound, leading to the formation of 3-alkynylindoles. thieme-connect.de This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base.

In a study on the synthesis of functionalized 1H-indole-2-carbonitriles, this compound-2-carbonitrile was coupled with various terminal alkynes. nih.gov The reaction, catalyzed by palladium(II) and copper(I) iodide, yielded 3-alkynylindole derivatives in moderate to good yields (69–90%). nih.gov The reaction demonstrated tolerance for a range of substituents on the aromatic alkyne, including electron-donating and electron-withdrawing groups at the ortho, meta, and para positions, as well as pyridine (B92270) derivatives. nih.gov

Table 1: Sonogashira Coupling of this compound-2-carbonitrile with Terminal Alkynes. nih.gov

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 1-Benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrile | 85 |

| 2 | 4-Fluorophenylacetylene | 1-Benzyl-3-((4-fluorophenyl)ethynyl)-1H-indole-2-carbonitrile | 90 |

| 3 | 4-Methoxyphenylacetylene | 1-Benzyl-3-((4-methoxyphenyl)ethynyl)-1H-indole-2-carbonitrile | 78 |

| 4 | Pyridin-3-ylacetylene | 1-Benzyl-3-(pyridin-3-ylethynyl)-1H-indole-2-carbonitrile | 75 |

Suzuki-Miyaura Coupling: Arylation and Vinylation of this compound

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. libretexts.org This reaction involves the coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org For this compound, this reaction enables the introduction of aryl and vinyl groups at the C3 position.

Research has shown that this compound-2-carbonitrile can be successfully coupled with various arylboronic acids to produce 3-arylindole derivatives. nih.gov The reaction conditions typically involve a palladium catalyst and a base in a suitable solvent. The key advantages of this method include the commercial availability of a wide variety of boronic acids and their environmentally benign nature compared to other organometallic reagents. nih.gov

Vinylation of iodoindoles can also be achieved via Suzuki coupling. For instance, unprotected 3-iodoindazoles have been successfully vinylated using pinacol (B44631) vinyl boronate under microwave irradiation, suggesting a similar transformation is feasible for this compound. nih.gov

Heck Reaction: Olefination of this compound

The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. nih.gov This reaction provides a direct method for the olefination of this compound, leading to the synthesis of 3-vinylindole derivatives.

In the context of functionalized indole-2-carbonitriles, the Heck reaction of this compound-2-carbonitrile derivatives with various olefins has been reported. nih.govmdpi.com The reaction, conducted in the presence of a palladium acetate (B1210297) catalyst, a base (KOAc), and a phase-transfer catalyst (n-Bu4NCl), afforded 3-substituted cyanoindoles in excellent yields (81–92%). nih.govmdpi.com The reaction generally produces the E-isomer as the major product, although a mixture of E/Z isomers was observed with acrylonitrile. mdpi.com

Table 2: Heck Reaction of this compound-2-carbonitrile with Alkenes. mdpi.com

| Entry | Alkene | Product | Yield (%) |

| 1 | Styrene | (E)-1-Benzyl-3-(2-phenylvinyl)-1H-indole-2-carbonitrile | 92 |

| 2 | Ethyl acrylate | (E)-Ethyl 3-(1-benzyl-2-cyano-1H-indol-3-yl)acrylate | 88 |

| 3 | Acrylonitrile | (E/Z)-1-Benzyl-3-(2-cyanovinyl)-1H-indole-2-carbonitrile | 81 (75/25) |

Stille Coupling: Organostannane-Mediated C-C Bond Formation at C3

The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.org This reaction offers another avenue for the functionalization of the C3 position of this compound.

The Stille coupling of this compound-2-carbonitrile has been investigated using an organotin reagent and a palladium catalyst. mdpi.com The reaction with tributyl(ethynyl)stannane and tributyl(furan-2-yl)stannane resulted in the formation of the corresponding 3-substituted indoles in low to moderate yields (35–40%). mdpi.com However, the coupling with tributyl(vinyl)stannane did not yield any product under the reported conditions. mdpi.com

Scope and Limitations of C3-Cross-Coupling Reactions of this compound

The palladium-catalyzed cross-coupling reactions of this compound and its derivatives offer a broad scope for the synthesis of diverse 3-substituted indoles. nih.govmdpi.comresearchgate.netdoaj.orgnih.gov The Sonogashira, Suzuki-Miyaura, and Heck reactions generally provide good to excellent yields and tolerate a variety of functional groups on the coupling partners. nih.govmdpi.com The Stille coupling, however, appears to be more limited in its application for this substrate, with lower yields and a narrower substrate scope. mdpi.com

A key advantage of using the 3-iodoindole derivative is its higher reactivity compared to the corresponding bromo or chloro analogs, which is attributed to the weaker carbon-iodine bond. This allows for milder reaction conditions and often leads to higher yields. nih.govbeilstein-journals.org However, a notable limitation is the light sensitivity of 3-iodoindoles, which can lead to decomposition upon prolonged storage at room temperature. nih.govbeilstein-journals.org Therefore, it is recommended to store these compounds at low temperatures in the dark. nih.govbeilstein-journals.org

Reactivity Involving the N1-Benzyl Group

The N1-benzyl group in this compound serves primarily as a protecting group for the indole nitrogen. This protection is often necessary to prevent side reactions at the N-H position during functionalization of the indole ring. The benzyl (B1604629) group is generally stable under the conditions of many palladium-catalyzed cross-coupling reactions.

However, the benzyl group can be cleaved under certain conditions, such as catalytic hydrogenation, to deprotect the indole nitrogen. This deprotection step can be useful for further synthetic manipulations or for the preparation of N-unsubstituted indole derivatives. While the primary focus of reactivity studies on this compound is at the C3 position, the potential for reactions involving the N1-benzyl group, such as benzylic C-H activation or debenzylation, remains an area for further exploration. For instance, palladium-catalyzed C3-benzylation of indoles has been reported, highlighting the reactivity of benzyl groups in the context of indole chemistry. acs.org

Role of N-Benzyl as a Protecting Group and its Influence on Reactivity

The benzyl group attached to the indole nitrogen is primarily installed as a protecting group. This protection is crucial for preventing unwanted reactions at the nitrogen atom, which possesses a lone pair of electrons that can participate in various chemical transformations. Unlike most amines, the lone pair on the indole nitrogen is involved in the aromatic system, making it non-basic. wikipedia.org However, it can still undergo reactions under certain conditions. The presence of the benzyl group circumvents these side reactions, thereby allowing for more controlled and selective functionalization of the indole ring. ontosight.ai

Beyond its protective function, the N-benzyl group significantly influences the electronic and steric properties of the indole molecule. ontosight.ai Electronically, the benzyl group is generally considered to be electron-neutral or slightly electron-donating, which can subtly modulate the reactivity of the indole core. Sterically, the bulk of the benzyl group can hinder approaches to the adjacent C2 and C7 positions, a factor that can be exploited in directing functionalization. researchgate.net For instance, in palladium-catalyzed alkenylation reactions, an N-benzyl protected indole undergoes selective functionalization at the C3 position. beilstein-journals.org This is in contrast to reactions with other N-substituents, such as the N-(2-pyridylmethyl) group, which can direct alkenylation to the C2 position through coordination with the catalyst. beilstein-journals.org

Recent studies have also highlighted the impact of N-benzyl substitution on the biological activity of indole derivatives. In some cases, the presence of the N-benzyl group has been found to inactivate molecules by diminishing their intended biological effects, potentially due to increased steric hindrance and altered electronic properties that affect interactions with biological targets. researchgate.net Conversely, in other contexts, N-substitution with groups like benzyl has been shown to enhance the biological potency of indole analogs. rsc.org

Debenzylation Methodologies and their Utility

The utility of the N-benzyl group as a protecting group is contingent upon its efficient removal to unveil the free N-H indole, which is often a critical step in the final stages of a synthetic sequence. A variety of debenzylation methods have been developed, each with its own advantages and limitations depending on the substrate's functional group tolerance.

One common method for N-debenzylation is catalytic hydrogenolysis, typically employing a palladium catalyst on a carbon support (Pd/C). researchgate.net However, this method is not suitable for molecules containing other reducible functional groups such as olefins or certain aromatic systems. researchgate.net

Alternative methods that avoid the use of hydrogen gas have been developed. The use of strong Lewis acids, such as aluminum chloride (AlCl₃) in benzene (B151609) or anisole, has proven effective for the debenzylation of N-benzylindoles, particularly those with acyl or ethoxycarbonyl groups at the C2 position. jst.go.jpnih.gov The reaction's success can be influenced by substituents on the benzyl group itself; electron-donating groups accelerate the deprotection, while electron-attracting groups can slow it down or prevent it altogether. jst.go.jp However, strong Lewis acids may not be compatible with sensitive functional groups elsewhere in the molecule. tandfonline.com

Base-promoted debenzylation offers another route. A method utilizing potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) with oxygen has been shown to be effective for a range of nitrogen-containing heterocycles, including indoles. researchgate.netresearchgate.net This approach is complementary to acid-catalyzed methods. researchgate.net Another base-induced method involves the use of lithium bases, which is proposed to proceed through the generation of a benzyl carbene. capes.gov.br

Dissolving metal reductions, such as sodium in liquid ammonia, provide a powerful and often clean method for N-debenzylation. tandfonline.com This technique has been successfully applied to N-benzyl pyrroles and indoles bearing various functional groups like esters, amides, and nitriles, without affecting them. tandfonline.com

The choice of debenzylation strategy is critical and must be tailored to the specific molecule to ensure the integrity of other functional groups present.

Table 1: Comparison of N-Debenzylation Methodologies for Indoles

| Methodology | Reagents | Advantages | Limitations |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Generally clean and efficient | Incompatible with reducible functional groups (e.g., alkenes, alkynes, some aromatic rings) |

| Lewis Acid Catalysis | AlCl₃, Benzene/Anisole | Effective for certain substituted indoles | Harsh conditions, may not tolerate sensitive functional groups |

| Base-Promoted (KOtBu) | KOtBu, DMSO, O₂ | Complements acidic methods, broad applicability | Can be problematic with base-sensitive functional groups |

| Base-Promoted (Lithium) | Lithium base (e.g., MeLi) | Alternative base-induced method | Mechanism-specific, may have substrate limitations |

Directed Functionalization Strategies Utilizing the N1-Benzyl Moiety

While the N-benzyl group is often considered a simple protecting group, it can also participate in directing the functionalization of the indole core, albeit often in a more subtle, steric-hindrance-based manner compared to strongly coordinating directing groups.

In some palladium-catalyzed reactions, the presence of an N-benzyl group can influence the regioselectivity of C-H functionalization. For example, in the vicinal di-carbo-functionalization of indoles, N-benzyl substituted indoles have been shown to undergo the desired transformation, although sometimes with reduced efficiency attributed to increased steric hindrance. uchicago.edu

The N-benzyl group also plays a role in reactions at other positions. For instance, in the palladium-catalyzed C4-arylation of 3-formylindoles, N-benzyl-3-formylindole is a viable substrate. nih.govacs.org Similarly, N-benzylindoles bearing a 3-carboxamide group can undergo rhodium-catalyzed translocation/C3-functionalization reactions. nih.gov

The primary role of the N-benzyl group in these instances is often to provide a stable, protected indole scaffold that allows for the exploration of functionalization at other sites without interference from the N-H bond. While it doesn't typically form a strong chelation with a metal catalyst to direct functionalization in the way that a picolinamide (B142947) or pyrimidyl group does, its steric bulk can disfavor reactions at the C2 and C7 positions, thereby indirectly promoting reactivity at other sites.

Functionalization at Other Positions of the Indole Core

With the C3 position occupied by an iodine atom and the nitrogen protected by a benzyl group, the focus of further functionalization shifts to the remaining C-H bonds of the indole nucleus. The inherent reactivity differences between the C-H bonds of the pyrrole (B145914) ring and the benzene ring present both challenges and opportunities for site-selective modifications. chim.it

Site-Selective C-H Functionalization of the Pyrrole Ring (C2)

The C2 position of the indole ring is part of the electron-rich pyrrole moiety. When the more reactive C3 position is blocked, as in this compound, functionalization can be directed to the C2 position. chim.it This is a common strategy in indole chemistry.

The installation of a directing group on the indole nitrogen is a powerful strategy to achieve C2-selective functionalization. While the benzyl group itself is not a classic directing group, other groups can be used in its place to direct reactions to C2. For example, N-pyrimidyl or N-pyridyl groups can direct C-H amination and acylation to the C2 position. chim.it The N-(2-pyridyl)sulfonyl group is another effective and removable directing group for C2-alkenylation. chim.it

In the context of this compound, the iodine at C3 can be used as a handle for cross-coupling reactions, and subsequent or prior C-H activation at C2 can lead to polysubstituted indoles. For instance, palladium-catalyzed vicinal di-carbo-functionalization can introduce substituents at both C2 and C3. uchicago.edu In such cases, the initial palladation is expected to occur at the electron-rich C3 position, followed by C-H activation at C2. uchicago.edu

Furthermore, in domino reactions involving 3-acetylindoles, N-protected substrates can afford C4-arylation products without the migration of the acetyl group, which can occur in N-H free indoles. This highlights the role of the N-protecting group in controlling the reaction outcome. nih.gov

Site-Selective C-H Functionalization of the Benzene Ring (C4-C7)

Functionalizing the less reactive C-H bonds of the benzenoid ring (C4-C7) of indole is a significant synthetic challenge. chim.itacs.orgnih.govacs.org Achieving site-selectivity at these positions typically requires the use of a directing group on the indole nitrogen. acs.orgnih.govacs.orgrsc.org

Various directing groups have been developed to control the regioselectivity of C-H functionalization on the benzene part of the indole. For example, the installation of an N-P(O)tBu₂ group can direct arylation to the C7 and C6 positions using palladium and copper catalysts, respectively. acs.orgnih.govacs.org The N-pivaloyl group can also direct C7-alkenylation. chim.it

While the N-benzyl group is not a strong directing group for these positions, its presence is compatible with certain C4-functionalization reactions. For instance, Pd(0)-catalyzed C4-arylation of N-benzylindoles has been achieved using a pivaloyl directing group at the C3 position. nih.gov This demonstrates a strategy where a directing group at C3 works in concert with the N-protecting group to achieve functionalization on the benzene ring.

The development of innovative strategies, including the use of transient directing groups or transition-metal-free borylation, is expanding the toolbox for accessing the C4-C7 positions of the indole core. acs.orgnih.govacs.org These methods provide pathways to synthesize valuable substituted indoles that are otherwise difficult to obtain. acs.orgnih.gov

Table 2: Directing Groups for Site-Selective C-H Functionalization of the Indole Benzene Ring

| Directing Group (at N1) | Target Position | Type of Functionalization | Catalyst System (Example) |

|---|---|---|---|

| P(O)tBu₂ | C7 | Arylation | Palladium |

| P(O)tBu₂ | C6 | Arylation | Copper |

| Pivaloyl | C7 | Alkenylation | Rhodium |

Electrophilic Aromatic Substitution (EAS) at C3 (if iodine is removed or not present)

The C3 position is the most reactive site on the indole ring for electrophilic aromatic substitution (EAS), being approximately 10¹³ times more reactive than benzene. wikipedia.org This high reactivity is due to the ability of the nitrogen atom to stabilize the cationic intermediate formed upon electrophilic attack at C3 without disrupting the aromaticity of the benzene ring. wikipedia.orgbhu.ac.in

In a scenario where the iodine atom in this compound is removed, or in the parent 1-benzyl-1H-indole, this inherent reactivity at C3 dominates. Classic EAS reactions such as Vilsmeier-Haack formylation, Mannich reaction, and alkylation with certain electrophiles occur preferentially at the C3 position. wikipedia.org For example, molecular iodine can catalyze the C3-benzylation of indoles with benzylic alcohols. acs.org Similarly, direct C3-amidation can be achieved using electrophilic nitrogen sources. nih.gov

If the C3 position is already occupied, electrophilic substitution will typically occur at the C2 position. bhu.ac.in However, under strongly acidic conditions that lead to the protonation of C3, the pyrrole ring is deactivated, and electrophilic attack can be redirected to the C5 position of the benzene ring. wikipedia.org

The regioselectivity of EAS can also be influenced by the protecting group on the nitrogen. An electron-withdrawing protecting group on the indole nitrogen can decrease the nucleophilicity at C3, potentially favoring attack at the C5 position in certain intramolecular cyclization reactions. beilstein-journals.org The N-benzyl group, being relatively electronically neutral, maintains the high nucleophilicity of the C3 position, making it the primary site for electrophilic attack in the absence of a C3 substituent.

Nucleophilic and Organometallic Approaches (e.g., Lithium-Halogen Exchange)

The C-I bond at the 3-position of the 1-benzyl-1H-indole scaffold is a key functional group that enables a variety of chemical transformations. This section explores the derivatization of this compound and its analogues through nucleophilic and organometallic strategies, with a particular focus on the generation of reactive organometallic intermediates via halogen-metal exchange. These methods provide powerful tools for the introduction of a wide range of substituents at the C3-position of the indole ring.

The iodine atom at the C3-position of this compound derivatives makes them suitable substrates for nucleophilic substitution and, more significantly, for the formation of organometallic reagents. smolecule.com While direct experimental data on the lithium-halogen exchange of the parent this compound is not extensively detailed in the reviewed literature, the reactivity of analogous systems suggests the feasibility of this approach. For instance, halogen-magnesium exchange has been successfully performed on the related 1-benzyl-3-halogeno-1H-indazole system to generate the corresponding Grignard reagent. google.com This process typically involves the treatment of the halo-precursor with an alkyl magnesium halide at low temperatures. google.com It is plausible that a similar reaction with this compound using reagents like n-butyllithium or t-butyllithium would lead to the formation of the corresponding 1-benzyl-1H-indol-3-yl-lithium. Such organolithium species are highly reactive intermediates that can be trapped with various electrophiles to introduce new functional groups at the C3-position. The general principle of lithium-halogen exchange is a well-established, kinetically controlled process where the equilibrium is influenced by the stability of the carbanion intermediates. harvard.edu

The synthetic utility of such organometallic intermediates is vast. Once formed, the 1-benzyl-1H-indol-3-yl-lithium or the corresponding Grignard reagent (1-benzyl-1H-indol-3-yl-magnesium halide) can react with a variety of electrophiles. These reactions would allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of 3-substituted indole derivatives.

While the focus remains on the parent compound, studies on closely related derivatives, such as this compound-2-carbonitrile, provide significant insight into the reactivity of the C3-iodo bond. This analogue has been extensively used in palladium-catalyzed cross-coupling reactions, which, although not strictly nucleophilic or direct organometallic attacks in the context of this section, share the common feature of activating the C-I bond to form new C-C bonds. These reactions highlight the lability of the iodine atom and the potential for derivatization at this position.

For example, Sonogashira cross-coupling reactions of this compound-2-carbonitrile with various terminal alkynes have been reported to proceed in moderate to good yields. mdpi.comnih.gov This demonstrates the accessibility of the C3-position for the introduction of alkynyl moieties. Similarly, Suzuki, Heck, and Stille cross-coupling reactions have been successfully applied to this substrate, allowing for the introduction of aryl, vinyl, and other organic fragments. mdpi.com

The following table summarizes the derivatization of this compound-2-carbonitrile via various cross-coupling reactions, which serves as a model for the potential reactivity of the C3-iodo bond in this compound.

Table 1: Derivatization of this compound-2-carbonitrile via Cross-Coupling Reactions

| Coupling Partner | Catalyst System | Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Sonogashira | 1-Benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrile | 90 | mdpi.com |

| 4-Fluorophenylacetylene | PdCl₂(PPh₃)₂ / CuI | Sonogashira | 1-Benzyl-3-((4-fluorophenyl)ethynyl)-1H-indole-2-carbonitrile | 85 | mdpi.com |

| 4-Methoxyphenylacetylene | PdCl₂(PPh₃)₂ / CuI | Sonogashira | 1-Benzyl-3-((4-methoxyphenyl)ethynyl)-1H-indole-2-carbonitrile | 88 | mdpi.com |

| Phenylboronic acid | Pd(PPh₃)₄ | Suzuki | 1-Benzyl-3-phenyl-1H-indole-2-carbonitrile | 82 | mdpi.com |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Suzuki | 1-Benzyl-3-(p-tolyl)-1H-indole-2-carbonitrile | 85 | mdpi.com |

| Styrene | Pd(OAc)₂ | Heck | (E)-1-Benzyl-3-styryl-1H-indole-2-carbonitrile | 92 | mdpi.com |

| Ethyl acrylate | Pd(OAc)₂ | Heck | (E)-Ethyl 3-(1-benzyl-2-cyano-1H-indol-3-yl)acrylate | 88 | mdpi.com |

| Tributyl(vinyl)stannane | PdCl₂(MeCN)₂ | Stille | 1-Benzyl-3-vinyl-1H-indole-2-carbonitrile | 0 | nih.gov |

Elucidation of Reaction Mechanisms in Cross-Coupling of this compound

The cross-coupling reactions of this compound are fundamental in the synthesis of complex indole derivatives. These reactions, predominantly catalyzed by palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds at the C3-position of the indole ring. The general mechanism for these transformations, such as the Suzuki, Heck, Sonogashira, and Stille reactions, follows a well-established catalytic cycle involving oxidative addition, transmetalation (for Suzuki, Stille, and Sonogashira), or migratory insertion (for Heck), and reductive elimination.

In the context of this compound, the catalytic cycle is initiated by the oxidative addition of the C-I bond to a low-valent palladium(0) complex. This step is often the rate-determining step and results in the formation of a square planar palladium(II) intermediate. The reactivity of the C-I bond in this compound makes it a suitable substrate for these transformations. mdpi.comnih.gov

For instance, in the Suzuki-Miyaura coupling , the subsequent step involves transmetalation, where an organoboron reagent transfers its organic group to the palladium(II) complex, typically facilitated by a base. The final step is reductive elimination, which regenerates the palladium(0) catalyst and yields the 3-substituted indole product. mdpi.com

The Heck reaction follows a different pathway after oxidative addition. It involves the coordination of an alkene to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the final product and a palladium-hydride species, which upon reductive elimination with a base, regenerates the active palladium(0) catalyst. mdpi.comnih.gov The Mizoroki-Heck reaction, in particular, allows for the direct coupling of the iodoindole with alkenes. mdpi.com

In the Sonogashira coupling , a terminal alkyne is coupled with the this compound. This reaction often employs a co-catalyst, such as copper(I) iodide, which facilitates the formation of a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. mdpi.comnih.govresearchgate.net

The Stille coupling utilizes organotin reagents. Following the oxidative addition of this compound to the palladium(0) catalyst, a transmetalation step with the organotin compound occurs, leading to the formation of the desired cross-coupled product after reductive elimination. mdpi.com

Understanding Regioselectivity and Chemoselectivity in Derivatization

The derivatization of the this compound core is governed by the principles of regioselectivity and chemoselectivity, which dictate the position and type of functional group introduced.

Regioselectivity: The inherent reactivity of the indole ring often directs electrophilic substitution to the C3 position due to the electron-rich nature of this site. The presence of the iodine atom at the C3 position in this compound makes this position the primary site for cross-coupling reactions, as the carbon-iodine bond is the most reactive site for oxidative addition by palladium catalysts. mdpi.comnih.gov This ensures high regioselectivity in reactions like Suzuki, Heck, Sonogashira, and Stille couplings, where functionalization occurs specifically at the C3 position. mdpi.com In some cases, direct C-H functionalization can be directed to other positions, such as C4, with the use of specific directing groups. nih.gov However, for cross-coupling reactions involving the iodo-substituted substrate, the reaction is overwhelmingly directed to the C3 position.

Chemoselectivity: In molecules containing multiple reactive sites, chemoselectivity becomes crucial. For instance, in a molecule with both a C-I and a C-Br bond, palladium catalysts will preferentially react with the more reactive C-I bond. This has been demonstrated in reactions with bromoindoles, where the installation of a benzyl group at the nitrogen atom can enhance the selectivity of cyanation reactions at the C3 position. nih.gov The choice of catalyst and reaction conditions can be tuned to favor one reaction pathway over another. For example, in the presence of multiple functional groups, the mild conditions often employed in palladium-catalyzed cross-coupling reactions can help to avoid unwanted side reactions. The presence of a cyano group at the C2 position of this compound does not interfere with the cross-coupling reactions at the C3 position, demonstrating the high chemoselectivity of these methods. mdpi.comnih.gov

Role of Catalytic Systems and Ligands in Promoting Selectivity

The choice of the catalytic system, including the metal center and the associated ligands, is paramount in controlling the outcome and selectivity of cross-coupling reactions involving this compound.

Catalyst: Palladium complexes are the most widely used catalysts for these transformations. mdpi.comnih.govresearchgate.net The specific palladium source, such as Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd₂(dba)₃, can influence the reaction efficiency and yield. mdpi.comresearchgate.netorganic-chemistry.org In some cases, other transition metals like nickel or iron have been explored as catalysts in cross-coupling reactions, offering potentially different reactivity and selectivity profiles. nih.govnih.gov For instance, dual catalytic systems, such as a combination of nickel and cobalt, have been developed for cross-electrophile couplings. nih.gov

Ligands: Ligands play a critical role in stabilizing the metal center, modulating its reactivity, and influencing the regioselectivity and chemoselectivity of the reaction. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly employed in palladium-catalyzed reactions. researchgate.netmdpi.com The steric and electronic properties of the ligand can be fine-tuned to optimize the reaction. For example, bulky, electron-rich phosphines can be effective for the N-arylation of indoles. organic-chemistry.org In some instances, N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands, offering strong σ-donation and good thermal stability to the catalyst. The use of specific ligands can also prevent side reactions, such as the homocoupling of starting materials.

The table below summarizes various catalytic systems used in cross-coupling reactions with indole derivatives, including those related to this compound.

| Reaction Type | Catalyst | Ligand/Additive | Substrate Scope | Reference |

| Sonogashira | Pd(II), CuI | - | This compound-2-carbonitrile with terminal alkynes | mdpi.comnih.gov |

| Suzuki-Miyaura | Pd(OAc)₂ | K₃PO₄, SPhos | This compound-2-carbonitrile with boronic acids | mdpi.com |

| Heck | Pd(OAc)₂ | KOAc, n-Bu₄NCl | This compound-2-carbonitrile with alkenes | mdpi.comnih.gov |

| Stille | PdCl₂(MeCN)₂ | - | This compound-2-carbonitrile with organotin compounds | mdpi.com |

| C-H Arylation | Pd(OAc)₂ | AgOAc, TFA, HFIP | 1H-indole-3-carbaldehydes with iodoarenes | nih.gov |

| Cross-Electrophile | NiBr₂·diglyme, Co(Pc) | dtbbpy, TDAE | Aryl iodides with benzyl chlorides | nih.gov |

Computational Chemistry Approaches to Reaction Pathways and Transition States

While specific computational studies exclusively on this compound are not extensively detailed in the provided context, the application of computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the mechanisms of related indole derivatizations. researchgate.net

Theoretical studies can provide valuable insights into:

Reaction Pathways: Computational modeling can map out the potential energy surface of a reaction, identifying the most favorable pathway and elucidating the structures of intermediates and transition states. This can help to explain experimentally observed product distributions.

Regioselectivity: DFT calculations can be used to predict the most reactive sites in a molecule by analyzing parameters such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and Fukui functions. researchgate.net For indole derivatives, these calculations can rationalize the observed regioselectivity in electrophilic substitution and cross-coupling reactions.

Transition State Analysis: By locating and characterizing the transition state structures, chemists can understand the energy barriers associated with different reaction steps. This information is crucial for explaining the kinetics of the reaction and the factors that influence the reaction rate. For example, theoretical studies can explain the preference for cyclization at a particular carbon atom in the formation of substituted indoles. researchgate.net

Ligand Effects: Computational models can be used to study the influence of different ligands on the catalytic cycle. By calculating the binding energies and the energies of various intermediates and transition states with different ligands, it is possible to predict which ligands will be most effective for a particular transformation.

In the broader context of indole chemistry, theoretical studies have been employed to investigate the regioselective cyclization of enaminones to form indoles and the mechanisms of palladium-catalyzed reactions. mdpi.comresearchgate.net Such computational approaches are invaluable for complementing experimental findings and for the rational design of new and more efficient catalytic systems for the derivatization of complex molecules like this compound.

Physicochemical Properties

Direct Synthesis Approaches to this compound

Direct approaches offer a straightforward pathway to the target molecule by functionalizing an existing indole (B1671886) scaffold in two key ways: by attaching the benzyl (B1604629) group to a 3-iodoindole precursor or by iodinating 1-benzyl-1H-indole.

N-Benzylation of 3-iodo-1H-indole Precursors

One of the most direct methods for preparing this compound involves the N-alkylation of a 3-iodo-1H-indole derivative. This reaction typically proceeds by deprotonating the indole nitrogen with a suitable base, followed by nucleophilic attack on a benzyl halide.

A common procedure involves treating the 3-iodo-1H-indole precursor with a base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF). The resulting indolide anion is then reacted with benzyl bromide to yield the N-benzylated product. researchgate.net This standard SN2 reaction is highly efficient for the synthesis of N-substituted indoles. For example, the synthesis of this compound-2-carbonitrile derivatives has been successfully achieved using this methodology. researchgate.netnih.gov The reaction starts with the deprotonation of the indole NH group by NaH at 0 °C, followed by the addition of benzyl bromide, with the reaction mixture then allowed to warm to room temperature. researchgate.net

Table 1: Representative N-Benzylation of a 3-Iodoindole Precursor

| Precursor | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3-Iodo-1H-indole-2-carbonitrile | 1. Sodium Hydride (NaH) 2. Benzyl Bromide | DMF | 0 °C to room temperature | This compound-2-carbonitrile | researchgate.net |

Electrophilic Iodination of 1-Benzyl-1H-indole at the C3-Position

An alternative direct route involves the electrophilic iodination of 1-benzyl-1H-indole. The indole ring is electron-rich, and the C3 position is particularly susceptible to electrophilic attack. Various iodinating agents can be employed for this transformation.

The reaction can be performed using molecular iodine (I₂) or N-iodosuccinimide (NIS) as the iodine source. For instance, the iodination of the analogous 1-benzyl-2-(trifluoromethyl)-1H-indole has been accomplished using iodine, affording the 3-iodo derivative in high yield (84-90%). mdpi.com The high reactivity of the indole core towards electrophiles often allows such halogenations to proceed under mild conditions, sometimes without the need for a Lewis acid catalyst. mdpi.com The choice of solvent and reaction conditions can be optimized to ensure high regioselectivity for the C3 position.

Table 2: Electrophilic Iodination of a 1-Benzylindole Derivative

| Substrate | Iodinating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Benzyl-2-(trifluoromethyl)-1H-indole | Iodine (I₂) | 1-Benzyl-3-iodo-2-(trifluoromethyl)-1H-indole | 84% | mdpi.com |

Synthesis of 3-Iodoindole Synthons via Cyclization Strategies

Cyclization strategies provide a powerful means to construct the 3-iodoindole core from non-indole starting materials. These methods are particularly valuable for creating highly substituted and functionalized indole rings.

Palladium/Copper-Catalyzed Coupling and Electrophilic Iodocyclization of N,N-Dialkyl-2-(1-alkynyl)anilines

A highly efficient, two-step procedure for synthesizing N-alkyl-3-iodoindoles has been developed, which involves a Sonogashira cross-coupling reaction followed by an electrophilic iodocyclization. bohrium.comacs.org

The first step is the palladium/copper-catalyzed Sonogashira coupling of an N,N-dialkyl-o-iodoaniline with a terminal alkyne. nih.govorganic-chemistry.org This reaction proceeds smoothly under mild conditions, typically using a PdCl₂(PPh₃)₂/CuI catalyst system in triethylamine (B128534) at around 50 °C, to produce N,N-dialkyl-o-(1-alkynyl)aniline intermediates in good to excellent yields (70-94%). bohrium.comnih.gov

In the second step, these aniline-containing acetylenes undergo electrophilic cyclization when treated with molecular iodine (I₂) in a solvent like dichloromethane (B109758) (CH₂Cl₂). bohrium.comacs.orgnih.gov The reaction is believed to proceed via an anti-attack of the electrophile and the aniline (B41778) nitrogen on the alkyne, forming an iodoindolium salt intermediate. bohrium.com Subsequent SN2 displacement of one of the N-alkyl groups by an iodide ion yields the final N-alkyl-3-iodoindole product. bohrium.com This method is compatible with a wide range of functional groups on both the alkyne and the aniline ring. acs.orgnih.gov The reactivity for the cleavage of the carbon-nitrogen bond during cyclization follows the order Me > n-Bu and Me > Ph. nih.govorganic-chemistry.org

Table 3: Synthesis of 3-Iodoindoles via Sonogashira Coupling and Iodocyclization

| Aniline Precursor | Alkyne | Key Reagents | Product | Overall Yield | Reference |

|---|---|---|---|---|---|

| N,N-Dimethyl-o-iodoaniline | Phenylacetylene | 1. PdCl₂(PPh₃)₂, CuI, Et₃N 2. I₂, CH₂Cl₂ | 1-Methyl-3-iodo-2-phenylindole | 94% | bohrium.com |

| N,N-Dimethyl-o-iodoaniline | 1-Hexyne | 1. PdCl₂(PPh₃)₂, CuI, Et₃N 2. I₂, CH₂Cl₂ | 2-Butyl-3-iodo-1-methylindole | 90% | bohrium.com |

| N,N-Dimethyl-o-iodoaniline | (Trimethylsilyl)acetylene | 1. PdCl₂(PPh₃)₂, CuI, Et₃N 2. I₂, CH₂Cl₂ | 3-Iodo-1-methyl-2-(trimethylsilyl)indole | 94% | acs.org |

Electrochemical Annulations of o-Alkynylanilines for 3-Iodoindole Formation

Electrosynthesis offers a sustainable and environmentally friendly alternative for synthesizing 3-iodoindoles from o-alkynylanilines. researchgate.net This approach avoids the need for external chemical oxidants and often proceeds under mild, base-free conditions. researchgate.netrsc.org

In a typical electrochemical setup, the annulation of o-alkynylanilines is carried out using a readily available iodide salt, such as tetrabutylammonium (B224687) iodide (TBAI) or potassium iodide (KI), which can serve as the electrolyte, redox catalyst, and iodine source. rsc.orgrsc.org The reaction is performed in an undivided cell, often in an aqueous solvent system. rsc.org The mechanism is thought to involve the anodic oxidation of the iodide ion to generate an electrophilic iodine species (I⁺), which triggers the cyclization of the o-alkynylaniline to form the indole ring. rsc.org By carefully selecting the electrode material and controlling the amount of electrical charge passed, the reaction can be directed to selectively produce either 3-iodoindoles or the corresponding non-iodinated indoles. rsc.org This method demonstrates broad functional group tolerance and provides access to a variety of 3-iodoindoles in good to excellent yields. researchgate.net

Classical and Modern Approaches for 3-Iodoindole Preparation

Beyond the specific methods detailed above, a variety of other classical and modern techniques exist for the preparation of 3-iodoindoles. Classical methods often relied on direct iodination of indole, which could sometimes lead to mixtures of products or require harsh conditions.

More contemporary approaches focus on efficiency, selectivity, and mild reaction conditions. One such method is the Ph₃P-catalyzed iodocyclization of 2-alkynylanilines using N-iodosuccinimide (NIS) as the iodine source. researchgate.net This protocol provides a rapid and efficient route to various 3-iodoindole derivatives in good to excellent yields under mild conditions. researchgate.net Another strategy involves a sequential aza-Wittig reaction followed by an iodine-induced cyclization, starting from 2-alkynylphenyl iminophosphoranes, to regioselectively produce functionalized 3-iodoindoles. researchgate.net These modern cyclization techniques represent effective alternatives to the classical functionalization of pre-existing indole rings. researchgate.net

Synthesis of N-Benzyl Indole Substrates for Subsequent Functionalization

The creation of N-benzyl indole serves as a critical preliminary step for further chemical modifications, including iodination. The benzylation of the indole nitrogen has been accomplished through a variety of synthetic strategies, ranging from classical alkylation reactions to modern catalytic methods. These approaches offer different advantages concerning yield, reaction conditions, and substrate scope.

A prevalent and traditional method for synthesizing N-benzyl indoles involves the N-alkylation of an indole precursor with a benzyl halide, such as benzyl bromide or benzyl chloride. This reaction is typically carried out in the presence of a base in a polar aprotic solvent. Common bases used include potassium hydroxide (B78521) (KOH), sodium hydride (NaH), and potassium carbonate (K₂CO₃), while dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are frequently employed as solvents. orgsyn.orgnih.govmdpi.comresearchgate.netrsc.org For instance, a high-yield synthesis of 1-benzylindole has been reported using indole, potassium hydroxide, and benzyl bromide in DMSO, resulting in yields of 85–89%. orgsyn.org Another protocol utilizes indole-3-carbaldehyde and benzyl bromide with anhydrous potassium carbonate in DMF, achieving a 91% yield of 1-benzyl-1H-indole-3-carbaldehyde. nih.govrsc.org

More recent advancements have focused on developing catalytic systems to promote N-benzylation under milder or more environmentally friendly conditions. These include methods using benzyl alcohols as the alkylating agent, which is considered a greener alternative to benzyl halides. acs.orgresearchgate.net For example, a gold(III)/TPPMS catalyst system has been shown to effectively catalyze the benzylation of indoles with benzylic alcohols in water. acs.org Another approach involves the use of dibenzyl carbonate as the benzylating agent in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.comgoogle.com This method avoids the use of hazardous alkylating agents. google.comgoogle.com

Heterogeneous catalysts, such as Pt-loaded HBEA zeolite, have also been developed for the regioselective N-alkylation of indoles with primary alcohols, operating through a "borrowing-hydrogen" mechanism. rsc.org This methodology offers the advantage of catalyst reusability and additive-free conditions. rsc.org Furthermore, palladium-catalyzed intramolecular C-N bond formation from halo-aryl enamines has emerged as a robust and scalable strategy for constructing N-functionalized indoles. bohrium.com

The choice of synthetic route can be influenced by the specific substituents on the indole ring. Detailed studies have explored the synthesis of various substituted N-benzyl indoles, such as 1-benzyl-2-(trifluoromethyl)-1H-indole and its halogenated derivatives, using bases like NaH or K₂CO₃ with benzyl bromide in DMF. mdpi.com The following tables summarize the findings from various research efforts for the synthesis of N-benzyl indole substrates.

Table 1: Synthesis of N-Benzyl Indoles via Alkylation with Benzyl Halides

| Indole Substrate | Benzylating Agent | Base | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Indole | Benzyl bromide | Potassium hydroxide (KOH) | Dimethyl sulfoxide (DMSO) | Room temp, 45 min | 1-Benzylindole | 85-89 | orgsyn.org |

| Indole-3-carbaldehyde | Benzyl bromide | Potassium carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | Reflux, 6 h | 1-Benzyl-1H-indole-3-carbaldehyde | 91 | nih.govrsc.org |

| 2-(Trifluoromethyl)-1H-indole | Benzyl bromide | Sodium hydride (NaH) | N,N-Dimethylformamide (DMF) | - | 1-Benzyl-2-(trifluoromethyl)-1H-indole | 90 | mdpi.com |

| 3-Chloro-2-(trifluoromethyl)-1H-indole | Benzyl bromide | Potassium carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | - | 1-Benzyl-3-chloro-2-(trifluoromethyl)-1H-indole | 80 | mdpi.com |

| 3-Bromo-2-(trifluoromethyl)-1H-indole | Benzyl bromide | Sodium hydride (NaH) | N,N-Dimethylformamide (DMF) | - | 1-Benzyl-3-bromo-2-(trifluoromethyl)-1H-indole | 92 | mdpi.com |

| Indole-3-carbaldehyde | Benzyl bromide | Sodium hydride (NaH) | N,N-Dimethylformamide (DMF) | 5 °C | 1-Benzyl-1H-indole-3-carbaldehyde | 75 | researchgate.net |

Table 2: Catalytic and Alternative Methods for N-Benzylation of Indoles

| Indole Substrate | Benzylating Agent | Catalyst/Base | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Indole | Dibenzyl carbonate | DABCO (0.1 equiv) | - | 90-150 °C | N-Benzylindole | Good | google.comgoogle.com |

| 1-Methylindole | Benzhydryl alcohol | Au(III)/TPPMS | Water | - | 3-Benzhydryl-1-methyl-1H-indole | Up to 95 | acs.org |

| Indole | Benzyl alcohol | Pt/HBEA | - | - | N-Benzylindole | - | rsc.org |

| Indole | Benzyl alcohol | Manganese-NNSe pincer complex | Solvent-free | - | Bisindolylmethanes | - | researchgate.net |

| Halo-aryl enamine | - | RuPhos precatalyst / NaOMe | 1,4-Dioxane | - | N-Benzyl indole derivative | - | bohrium.com |

Synthetic Utility and Transformative Applications in Organic Synthesis

1-Benzyl-3-iodo-1H-indole as a Versatile Building Block for Complex Indole (B1671886) Frameworks

This compound and its derivatives are cornerstone building blocks for elaborating the indole core, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond at the electron-rich C-3 position is highly susceptible to oxidative addition, making it an ideal substrate for numerous catalytic cycles. This reactivity allows for the direct and efficient introduction of a diverse range of substituents, paving the way for the assembly of complex indole frameworks that are prevalent in natural products and pharmaceutically active molecules.

The utility of this building block is demonstrated in its application in several key cross-coupling reactions:

Suzuki-Miyaura Coupling : This reaction enables the formation of a C-C bond by coupling the 3-iodoindole with various boronic acids or esters, introducing aryl or vinyl substituents.

Sonogashira Coupling : By reacting with terminal alkynes in the presence of palladium and copper co-catalysts, this method allows for the introduction of alkynyl moieties at the C-3 position. nih.gov

Heck Coupling : This reaction facilitates the formation of a C-C bond between the 3-iodoindole and an alkene, resulting in the synthesis of 3-alkenylindoles. nih.gov

Stille Coupling : This coupling involves the reaction with organotin compounds, providing another reliable method for creating new C-C bonds. nih.gov

These transformations underscore the role of this compound as a linchpin in synthetic strategies, enabling chemists to forge intricate molecular structures from a common, readily accessible precursor.

Preparation of Polysubstituted Indole Derivatives with Defined Substitution Patterns

The predictable and specific reactivity of the C-I bond in this compound derivatives allows for the systematic and controlled synthesis of polysubstituted indoles. By leveraging the iodo group as a versatile functional handle, chemists can introduce a wide variety of substituents at the C-3 position with high regioselectivity. This is particularly valuable as the substitution pattern on the indole scaffold is often crucial for biological activity.

A prominent example is the use of this compound-2-carbonitriles in a series of palladium-catalyzed cross-coupling reactions to generate di-, tri-, and even tetra-substituted indole derivatives. nih.govmdpi.com The presence of the nitrile group at the C-2 position further enhances the molecular complexity and provides an additional site for chemical modification.

The following table summarizes the results of various cross-coupling reactions performed on this compound-2-carbonitrile, showcasing its utility in creating diverse substitution patterns.

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Sonogashira | Phenylacetylene Derivatives | Pd(II), CuI | 3-Alkynyl-indole-2-carbonitriles | 69-90 | nih.gov |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, Cs₂CO₃ | 3-Aryl-indole-2-carbonitriles | 70 | nih.gov |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 3-Alkenyl-indole-2-carbonitriles | 51 | nih.gov |

| Stille | Tributyl(phenyl)stannane | PdCl₂(MeCN)₂, DMF | 3-Aryl-indole-2-carbonitriles | 35-40 | nih.gov |

This controlled, stepwise functionalization is a key advantage, allowing for the rational design and synthesis of indole derivatives with precisely defined substitution patterns, which is essential for structure-activity relationship (SAR) studies in drug discovery.

Application in the Construction of Chemical Libraries through Combinatorial Approaches

The robust and versatile reactivity of this compound makes it an ideal scaffold for combinatorial chemistry and the generation of chemical libraries. In a combinatorial approach, a core building block is reacted with a large set of diverse reactants in a parallel fashion to rapidly produce a multitude of distinct products. These libraries are invaluable for high-throughput screening in the search for new drug candidates and materials.

By employing this compound as the central scaffold, libraries of 3-substituted indoles can be assembled using various cross-coupling reactions. For instance, reacting the iodoindole with a collection of different boronic acids (Suzuki-Miyaura), terminal alkynes (Sonogashira), or alkenes (Heck) can generate a large library of compounds, each with a unique substituent at the C-3 position. This diversity-oriented synthesis allows for the exploration of a vast chemical space around the privileged indole core. Such strategies are instrumental in modern medicinal chemistry for identifying lead compounds with desired biological activities.

Utility in Late-Stage Functionalization Strategies

Late-stage functionalization refers to the introduction of chemical modifications at a late step in a complex synthesis. This strategy is highly valuable as it allows for the rapid generation of analogues from a common advanced intermediate, bypassing the need for a complete de novo synthesis for each new compound. The C-I bond of this compound is well-suited for this purpose.

In a synthetic sequence, the indole core can be elaborated with other functionalities while the robust iodo group is carried through several steps. In the final stages, the iodo group can be selectively transformed via cross-coupling or other reactions to install a key pharmacophore or a group designed to fine-tune the molecule's properties (e.g., solubility, metabolic stability, or target affinity). This approach provides a powerful and efficient means to diversify complex molecular scaffolds and optimize lead compounds in drug discovery programs. The chemoselective nature of palladium-catalyzed reactions allows the iodo group to be targeted even in the presence of other potentially reactive functional groups.

Precursor in Heterocyclic Annulation and Fusion Reactions

Beyond simple substitution, this compound can serve as a precursor in reactions that build new rings onto the indole framework, a process known as annulation or fusion. These reactions lead to the formation of more complex, polycyclic heterocyclic systems, which are features of many biologically active alkaloids and synthetic compounds.

In these transformations, the iodo group acts as a reactive site to initiate the cyclization cascade. For example, a substituent introduced at the C-2 position of the this compound scaffold can be designed to react intramolecularly with the C-3 position following an initial intermolecular coupling reaction. This can lead to the formation of five-, six-, or even larger-membered rings fused to the indole core. Such strategies have been employed to construct carbazole, carboline, and other complex heterocyclic systems, demonstrating the utility of this compound as a key starting material for building polycyclic indole alkaloids and their analogues.

Challenges and Future Directions in 1 Benzyl 3 Iodo 1h Indole Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of 1-Benzyl-3-iodo-1H-indole and its derivatives often involves multiple steps, including the protection of the indole (B1671886) nitrogen, followed by iodination at the C3 position. A common route involves the N-benzylation of indole using a base like potassium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO), followed by electrophilic iodination. While effective, these methods can involve harsh reagents and generate significant waste, prompting a shift towards more sustainable alternatives.

Future developments are aimed at improving atom economy and reducing environmental impact. One promising approach is the use of multicomponent reactions, which allow for the construction of complex molecules in a single step from simple precursors. For instance, a consecutive four-component reaction has been developed to generate substituted 3-iodoindoles starting from ortho-haloanilines, terminal alkynes, N-iodosuccinimide (NIS), and alkyl halides. chemicalbook.com This one-pot process, initiated by a copper-free alkynylation followed by cyclization, iodination, and alkylation, provides a concise route to these valuable intermediates. chemicalbook.com

Furthermore, the principles of green chemistry are being increasingly applied to indole synthesis. researchgate.net This includes the use of environmentally benign solvents like water, reducing reaction times, and employing catalysts instead of stoichiometric reagents. researchgate.netnih.gov For example, the iodination step can be achieved using molecular iodine, a less hazardous alternative to other iodinating agents, often facilitated by a catalyst. acs.org The development of solvent-free reaction conditions is another key area of research aimed at enhancing the sustainability of these synthetic pathways. researchgate.net

A typical synthetic pathway for a derivative, this compound-2-carbonitrile, involves the initial iodination of the indole-2-carbonitrile precursor at the C3 position using potassium hydroxide and iodine, followed by N-benzylation with benzyl (B1604629) bromide to yield the final product in good yields (71-92%). researchgate.net

Exploration of Novel Catalytic Systems, Including Metal-Free Approaches

While transition-metal catalysis, particularly with palladium, has been instrumental in the functionalization of 3-iodoindoles, there is a growing interest in developing novel catalytic systems to improve efficiency and sustainability. A significant future direction is the exploration of metal-free catalytic approaches to minimize the risk of metal contamination in final products, which is a crucial concern in the pharmaceutical industry. rsc.org

Organocatalysis has emerged as a powerful alternative. For the synthesis of the 1-benzyl-indole precursor, molecular iodine has been successfully employed as a green, inexpensive, and non-toxic catalyst for the C3-selective benzylation of indoles with benzylic alcohols. acs.orgrsc.org This method operates under ligand-, metal-, and base-free conditions, proceeding through a halogen-bond activation mechanism and generating water as the only byproduct. acs.orgrsc.org N-heterocyclic carbenes (NHCs) are also being explored as organocatalysts for processes such as the N-alkylation of amines with benzyl alcohols, a reaction relevant to the N-benzylation of the indole core. rsc.org

The challenge lies in discovering new catalysts that can directly facilitate the synthesis of this compound or enable its subsequent functionalization with high selectivity and efficiency. The development of catalysts that can activate C-H bonds for direct iodination or functionalization under mild conditions remains a key goal in this field.

| Catalytic System | Reaction Step | Advantages |

| Molecular Iodine | N-Benzylation (precursor synthesis) | Metal-free, green, inexpensive, mild conditions |

| N-Heterocyclic Carbenes (NHCs) | N-Alkylation (potential for precursor synthesis) | Metal-free, organocatalytic, versatile |

| Palladium Complexes | Cross-Coupling (functionalization) | High efficiency, well-established, versatile (Heck, Suzuki, etc.) |

Advancements in Electrochemical Synthesis and Functionalization

Electrochemical synthesis represents a frontier in green chemistry, utilizing electrons as traceless reagents to drive reactions, thereby avoiding the need for chemical oxidants or reductants. mdpi.com Recent advancements have demonstrated the potential of electrochemistry for the synthesis and functionalization of indole derivatives, including 3-iodoindoles.

A significant breakthrough is the development of a mild and simple electrochemical system for the divergent synthesis of 3-iodoindoles from 2-ethynylanilines. rsc.org This method employs potassium iodide (KI) as the sole additive in an aqueous solvent under ambient conditions. By anodically oxidizing the iodide ion, an electrophilic iodine species ("I+") is generated in situ, which then participates in an iodocyclization reaction to form the 3-iodoindole product. rsc.orgrsc.org This approach is highly efficient and demonstrates a broad substrate scope and good functional group compatibility. rsc.org

Future directions in this area involve optimizing reaction conditions to improve yields and selectivity further. The ability to control the reaction outcome by simply altering the electrode material or the amount of electrical charge passed is a unique advantage of electrochemistry. rsc.org For example, in the same system used for 3-iodoindole synthesis, a switch in conditions can lead to the formation of non-iodinated indoles, showcasing the versatility of the approach. rsc.org Exploring the direct electrochemical C-H iodination of 1-benzyl-1H-indole is another promising avenue for developing a more direct and sustainable synthetic route. The expansion of these electrochemical methods to more complex molecular scaffolds will demonstrate their practical utility in organic synthesis.

Addressing Challenges in Regioselectivity and Orthogonal Functionalization

A persistent challenge in indole chemistry is controlling the regioselectivity of functionalization. The indole nucleus possesses multiple reactive sites (C2, C3, and C4-C7 on the benzene (B151609) ring), and achieving selective substitution at a single desired position can be difficult. While the C3 position is the most nucleophilic and typically the most reactive site for electrophilic substitution, competing reactions at other positions can occur.

For instance, the direct iodination of substituted indoles can lead to mixtures of products. Studies on the direct iodination of 1-benzyl-1H-indole-3-carbaldehyde with N-iodosuccinimide (NIS) have shown that under certain acidic conditions, iodination can be directed to the C5 position, yielding 1-benzyl-5-iodo-1H-indole-3-carbaldehyde. researchgate.net This highlights the challenge of controlling the site of iodination and the potential to develop methods that selectively target different positions on the indole ring.

Orthogonal functionalization is a key future direction. This strategy involves the selective modification of one position on the this compound scaffold while leaving the other functional groups intact for subsequent, different transformations. For example, the goal would be to perform a C-H activation at the C2 or C7 position without disturbing the C3-iodo bond. This would allow for a stepwise and controlled construction of polysubstituted indoles. The development of novel directing groups and catalytic systems that can overcome the inherent reactivity patterns of the indole ring is crucial for achieving this level of control.

Expanding the Scope of Compatible Functional Groups and Reaction Partners

The primary synthetic value of this compound lies in the ability of the C3-iodo group to act as a versatile handle for transition metal-catalyzed cross-coupling reactions. Expanding the range of reaction partners and compatible functional groups is a continuous effort in this field. Research has shown that derivatives like this compound-2-carbonitrile are excellent substrates for a variety of palladium-catalyzed reactions. researchgate.net

These include:

Sonogashira Coupling: Reaction with terminal alkynes to form C(sp)-C(sp²) bonds.

Heck Coupling: Reaction with alkenes to form new C(sp²)-C(sp²) bonds.

Suzuki-Miyaura Coupling: Reaction with boronic acids to introduce aryl or vinyl groups.

Stille Coupling: Reaction with organotin compounds.

These reactions have been shown to be compatible with a range of functional groups on the coupling partner, including both electron-donating and electron-withdrawing substituents. researchgate.net For example, the Heck reaction of this compound-2-carbonitrile with various olefins proceeds in excellent yields (81-92%). researchgate.net

The table below summarizes the outcomes of various cross-coupling reactions performed on a this compound derivative, showcasing the expanding scope of reaction partners.

| Coupling Reaction | Reaction Partner Type | Example Partner | Yield (%) | Reference |

|---|---|---|---|---|

| Heck | Alkene | Styrene | 92% | researchgate.net |

| Heck | Alkene | Methyl acrylate | 85% | researchgate.net |

| Heck | Alkene | Acrylonitrile | 81% | researchgate.net |

| Sonogashira | Alkyne | Phenylacetylene | - | researchgate.net |

| Suzuki-Miyaura | Boronic Acid | Phenylboronic acid | - | researchgate.net |

| Stille | Organotin | Tributyl(phenyl)stannane | 40% | researchgate.net |

Future work will focus on developing more robust catalytic systems that tolerate an even wider array of sensitive functional groups, allowing for the synthesis of increasingly complex and biologically relevant molecules from the this compound template.

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-3-iodo-1H-indole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves electrophilic iodination of 1-Benzyl-1H-indole. A high-yield approach (98%) employs iodine (10 mol%) in acetonitrile at 40°C for 5 hours, as demonstrated in analogous indole iodination studies . Prior benzylation of the indole nitrogen can be achieved via alkylation with benzyl bromide under basic conditions. Key optimization parameters include temperature control (40–80°C), solvent polarity (MeCN), and catalyst loading (5–10 mol% I₂).

Q. How is the purity and structure of this compound validated post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of ¹H/¹³C NMR and IR spectroscopy . For example, the benzyl group’s characteristic signals (δ ~4.8–5.2 ppm for CH₂ in ¹H NMR) and the indole C3-iodo substitution (deshielded aromatic protons) are critical markers. IR peaks near 550–600 cm⁻¹ confirm C–I bonds. High-resolution mass spectrometry (HRMS) further validates molecular weight .

Q. What solvents and storage conditions are recommended for this compound?

- Methodological Answer : Use anhydrous DMSO or DCM for dissolution to prevent decomposition. Store under inert gas (N₂/Ar) at –20°C in amber vials to avoid light-induced degradation. Stability studies suggest <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond angles and torsional data. For example, the C3–I bond length (~2.09 Å) and benzyl group orientation can be quantified. Twinning or disorder in crystals may require iterative refinement with SHELXL’s TWIN/BASF commands .

Q. How do electronic effects of the iodo substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The C3-iodo group’s electron-withdrawing nature activates the indole ring for Suzuki-Miyaura or Ullmann couplings. DFT calculations (e.g., using Gaussian) reveal reduced electron density at C2/C4 positions, favoring nucleophilic attack. Experimental validation via Pd-catalyzed coupling with aryl boronic acids shows >70% yield in DMF/H₂O at 80°C .

Q. How to address contradictory yield data in iodination reactions under varying temperatures?

- Methodological Answer : Contradictions often arise from competing side reactions (e.g., diiodination or debenzylation). Systematic analysis via HPLC-MS identifies byproducts. For example, at 80°C, trace amounts of 1-Benzyl-3,5-diiodo-1H-indole may form, reducing mono-iodinated product purity. Adjusting stoichiometry (1.1 equiv I₂) and reaction time (3–5 hours) mitigates this .

Q. What spectroscopic techniques differentiate this compound from its regioisomers?

- Methodological Answer : NOESY NMR identifies spatial proximity between the benzyl group and indole protons, confirming substitution at C3. In contrast, C2-iodo isomers show distinct NOE correlations (e.g., between H4 and benzyl protons). Additionally, ¹³C NMR chemical shifts for C3 (δ ~95–100 ppm) differ significantly from C2- or C4-iodo analogs (δ ~85–90 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.